molecular formula C5H10ClNO2 B13991815 Methyl (3-chloropropyl)carbamate CAS No. 63656-12-2

Methyl (3-chloropropyl)carbamate

Cat. No.: B13991815
CAS No.: 63656-12-2
M. Wt: 151.59 g/mol
InChI Key: HPKWHBDMFYXXBC-UHFFFAOYSA-N
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Description

Methyl (3-chloropropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is particularly known for its applications in organic synthesis and as an intermediate in the production of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-chloropropyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, 3-chloropropylamine and methyl chloroformate, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-chloropropyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates, amines, and thiols.

    Hydrolysis: Products include 3-chloropropylamine and carbon dioxide.

    Oxidation and Reduction: Products include corresponding oxides and amines.

Scientific Research Applications

Methyl (3-chloropropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.

    Medicine: It is explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.

    Industry: this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics.

Mechanism of Action

The mechanism of action of methyl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit the activity of enzymes such as acetylcholinesterase by carbamoylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve impulses. The compound’s molecular targets include the active sites of enzymes, and the pathways involved are primarily related to neurotransmission and enzyme regulation.

Comparison with Similar Compounds

Methyl (3-chloropropyl)carbamate can be compared with other carbamates such as ethyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, they differ in their substituents and, consequently, their chemical properties and applications.

    Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals and as a model compound in toxicology studies.

    Phenyl Carbamate: Used in the production of polymers and as a stabilizer in the manufacture of plastics.

This compound is unique due to its specific substituent, the 3-chloropropyl group, which imparts distinct reactivity and applications compared to other carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.

Properties

CAS No.

63656-12-2

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl N-(3-chloropropyl)carbamate

InChI

InChI=1S/C5H10ClNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8)

InChI Key

HPKWHBDMFYXXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCCl

Origin of Product

United States

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